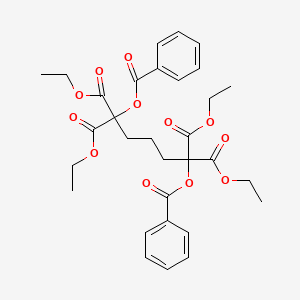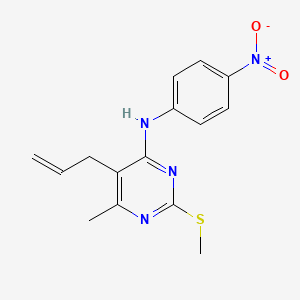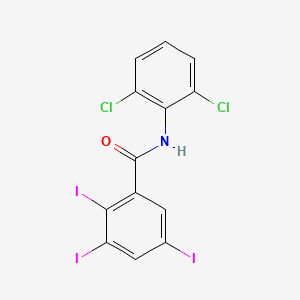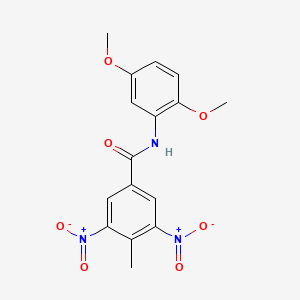
tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate, also known as Tetrakis(benzoyloxy) pentacarbon ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of tetracarboxylic acid and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate is based on the formation of covalent bonds between the crosslinking agent and the biomolecules. The crosslinking process stabilizes the biomolecules and prevents their degradation. The crosslinked complexes can be studied using various analytical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate has no known biochemical or physiological effects on living organisms. This compound is used exclusively for laboratory experiments and has no medicinal or therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate as a crosslinking agent include its high reactivity, stability, and compatibility with various biomolecules. This compound is also easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, the limitations of using this compound include its potential toxicity and the need for careful handling to avoid exposure to skin and eyes.
Orientations Futures
There are several future directions for the use of tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate in scientific research. One possible direction is the development of new crosslinking methods using this compound to study protein-protein interactions and other biological processes. Another direction is the synthesis of new derivatives of this compound with improved properties such as increased reactivity and reduced toxicity. Additionally, the use of this compound in drug discovery and development is an area of potential future research.
Méthodes De Synthèse
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate is synthesized through a multi-step process involving the reaction of tetracarboxylic acid with ethyl alcohol and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final product is purified through recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate has been widely used in scientific research as a crosslinking agent. This compound is used to crosslink proteins, peptides, and other biomolecules to form stable complexes. The crosslinking process is used to study protein-protein interactions, protein-ligand interactions, and other biological processes.
Propriétés
IUPAC Name |
tetraethyl 1,5-dibenzoyloxypentane-1,1,5,5-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O12/c1-5-38-26(34)30(27(35)39-6-2,42-24(32)22-16-11-9-12-17-22)20-15-21-31(28(36)40-7-3,29(37)41-8-4)43-25(33)23-18-13-10-14-19-23/h9-14,16-19H,5-8,15,20-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJJCUPZDYFKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1)(C(=O)OCC)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
![bis{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanone](/img/structure/B5029020.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
![2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)

![11-(2,6-dimethyl-4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)
![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)

![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)